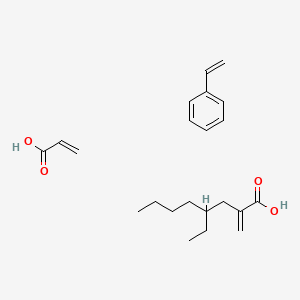
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene is a complex compound with the molecular formula C22H32O4 and a molecular weight of 360.48700 g/mol . It is a polymer formed from the combination of 4-ethyl-2-methylideneoctanoic acid, prop-2-enoic acid, and styrene. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves the polymerization of its constituent monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures. Industrial production methods often involve the use of catalysts to facilitate the polymerization process .
Chemical Reactions Analysis
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene can be compared with other similar compounds, such as:
Acrylonitrile,2-ethylhexyl acrylate,methacrylic acid,styrene polymer: This compound has a similar polymer structure but different monomer composition.
2-Propenoic acid,polymer with ethenylbenzene and 2-ethylhexyl 2-propenoate: Another similar polymer with different properties and applications.
The uniqueness of this compound lies in its specific combination of monomers, which imparts distinct chemical and physical properties.
Properties
CAS No. |
25085-19-2 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;2H,1H2,(H,4,5) |
InChI Key |
NZHBQEWIMRRYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


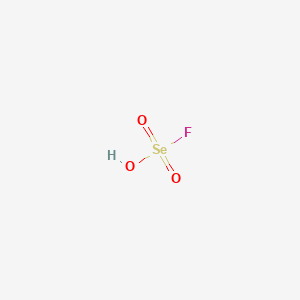

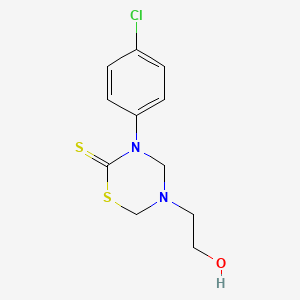
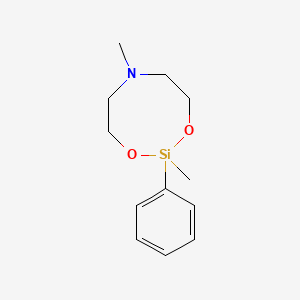

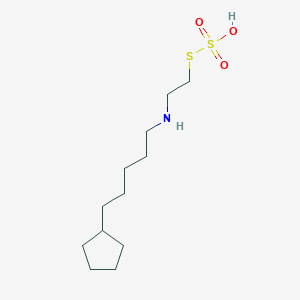

![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

